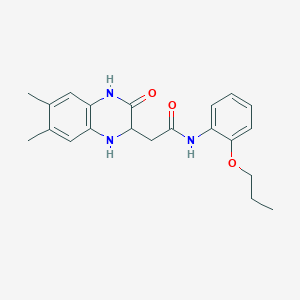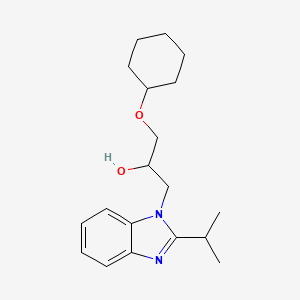
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a derivative of piperazine and has been shown to modulate the activity of gamma-aminobutyric acid (GABA) in the brain.
Mechanism of Action
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate modulates the activity of GABA by inhibiting the enzyme that breaks down GABA in the brain. This results in an increase in the concentration of GABA, leading to an increase in inhibitory neurotransmission. This mechanism of action has been studied extensively in animal models and has been shown to have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, leading to an increase in inhibitory neurotransmission. This may have implications for the treatment of various neurological and psychiatric disorders. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Advantages and Limitations for Lab Experiments
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. It has a known mechanism of action and has been shown to have potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its effects may vary depending on the dose and route of administration.
Future Directions
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is the potential therapeutic applications of this compound for the treatment of various neurological and psychiatric disorders. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. Additionally, there is a need for further studies on the long-term effects of this compound and its potential for abuse and dependence.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its mechanism of action involves the modulation of GABA activity in the brain, and it has been shown to have anxiolytic and anticonvulsant effects in animal models. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
Synthesis Methods
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine with oxalic acid. The reaction takes place in the presence of a catalyst and yields this compound-115 oxalate salt. This method has been described in detail in the literature and has been used by many researchers to synthesize this compound for their studies.
Scientific Research Applications
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of GABA, an inhibitory neurotransmitter in the brain. This modulation may have implications for the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2.C2H2O4/c1-16-7-9-18(10-8-16)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-3,16-18H,4-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBRXPUUPAKHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5189494.png)
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5189502.png)

![methyl 1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5189509.png)
![1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5189517.png)
![5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189525.png)

![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)
![7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5189575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5189576.png)
